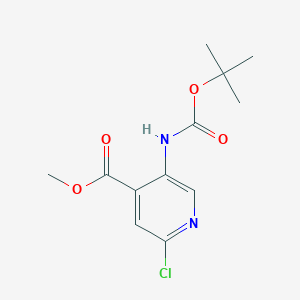
Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate
概要
説明
“Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate” is a chemical compound that contains a Boc-protected amino group . The Boc group, also known as tert-butyl carbamates, is used in organic synthesis for the protection of amines and amino acids . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids involves the reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Chemical Reactions Analysis
Boc-protected amines and amino acids can undergo various chemical reactions. For instance, they can be cleaved under anhydrous acidic conditions . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .科学的研究の応用
Novel Amino Acid-like Building Blocks
Researchers have developed methods for synthesizing novel heterocyclic amino acid-like building blocks, including derivatives of methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate. These compounds are prepared through regioselective synthesis, involving reactions with various enamines and hydroxylamine hydrochloride, resulting in methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. These building blocks are crucial for further applications in peptide synthesis and medicinal chemistry due to their unique structural features (Bruzgulienė et al., 2022).
Hindered Peptide Coupling
The compound has also been investigated for its utility in the coupling of hindered peptides. Comparative studies on modern coupling reactions involving Boc-protected amino acid derivatives reveal the challenges and efficiencies of different methodologies in peptide synthesis. This research is vital for developing synthetic strategies that overcome the limitations posed by the steric hindrance of certain amino acid residues (Spencer et al., 1992).
Synthesis of Light-Harvesting Peptides
Another significant application is in the synthesis of redox derivatives of lysine for incorporation into peptide assemblies to study photoinitiated electron or energy transfer. These studies involve coupling the side chain amino group of Boc-l-lysine methyl ester with redox moieties, indicating the compound's role in the development of light-harvesting peptides and redox-active biomolecules (McCafferty et al., 1995).
Rigid Dipeptide Mimics
Research has also focused on the synthesis of enantiopure pyrrolizidinone amino acids as conformationally rigid dipeptide surrogates. These compounds serve as important tools in exploring conformation-activity relationships of biologically active peptides, highlighting the versatility of this compound in creating structured peptide mimics (Dietrich & Lubell, 2003).
HIV NNRTI Candidate Synthesis
Furthermore, the compound plays a role in the synthesis of key intermediates towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This application demonstrates its importance in the development of potential therapeutic agents targeting viral replication mechanisms (Mayes et al., 2010).
作用機序
Target of Action
Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate is a complex organic compound that is often used in the field of synthetic chemistry It’s known that boc-protected amines, like the one present in this compound, are stable towards most nucleophiles and bases .
Mode of Action
The compound contains a Boc-protected amine group. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is stable towards most nucleophiles and bases, making it suitable for various chemical reactions . The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Biochemical Pathways
Compounds with boc-protected amines are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
The stability of the boc group towards most nucleophiles and bases suggests that it may have a significant impact on the compound’s bioavailability .
Result of Action
The presence of the boc group allows for a variety of chemical reactions, suggesting that the compound could have diverse effects depending on the specific context .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the introduction of the Boc group can be conducted under either aqueous or anhydrous conditions . Additionally, the Suzuki–Miyaura coupling reaction, in which compounds with Boc-protected amines are often used, is known for its mild and functional group tolerant reaction conditions .
将来の方向性
Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been highlighted for their future potential . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
特性
IUPAC Name |
methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUMVTMXTSYJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305371-42-0 | |
| Record name | Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

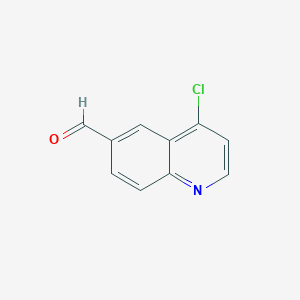

![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424195.png)
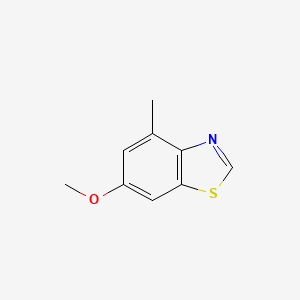
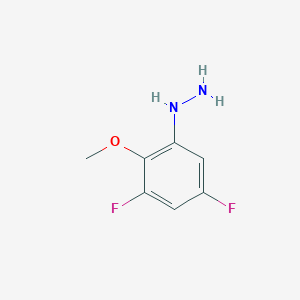
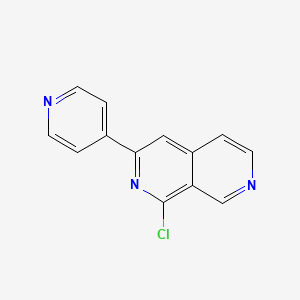

![2-[4-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1424203.png)
![4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424205.png)
![5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424207.png)
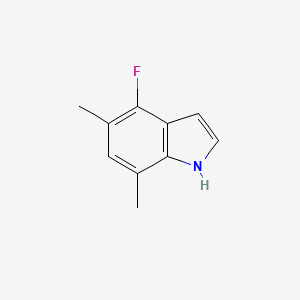

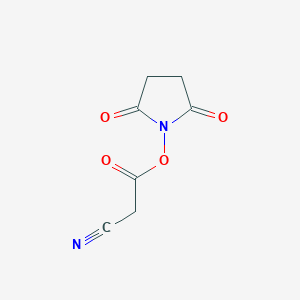
![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424213.png)